2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione
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Overview
Description
2-[4-[4-(1,3-Dioxo-2-azaspiro[45]decan-2-yl)phenyl]phenyl]-2-azaspiro[45]decane-1,3-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the formation of the dioxo-azaspiro structure under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their wide range of biological activities, including antifungal and anticancer effects.
Uniqueness
2-[4-[4-(1,3-Dioxo-2-azaspiro[45]decan-2-yl)phenyl]phenyl]-2-azaspiro[45]decane-1,3-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
78045-47-3 |
---|---|
Molecular Formula |
C30H32N2O4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C30H32N2O4/c33-25-19-29(15-3-1-4-16-29)27(35)31(25)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32-26(34)20-30(28(32)36)17-5-2-6-18-30/h7-14H,1-6,15-20H2 |
InChI Key |
PNFYOBDBHDECHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)CC6(C5=O)CCCCC6 |
Origin of Product |
United States |
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